5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol
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Overview
Description
5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol is a synthetic organic compound that features a piperidine ring, a phenyl group, and a trifluoromethyl group. This compound is of interest due to its potential applications in pharmaceuticals and chemical research. The presence of the piperidine ring, a common structural motif in many biologically active compounds, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol typically involves multiple steps, including the formation of the piperidine ring and the introduction of the trifluoromethyl group. One common method involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Coupling Reactions: The phenyl group can be introduced through coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under oxidative conditions.
Reduction: The carbonyl group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Substituted phenols and related compounds.
Scientific Research Applications
5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar piperidine ring structure.
Trifluoromethylphenol: Contains the trifluoromethyl group but lacks the piperidine ring.
Phenylpiperidine: Combines the phenyl group and piperidine ring but lacks the trifluoromethyl group.
Uniqueness
5-[4-(Piperidine-1-carbonyl)phenyl]-3-trifluoromethylphenol is unique due to the combination of the piperidine ring, phenyl group, and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
[4-[3-hydroxy-5-(trifluoromethyl)phenyl]phenyl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)16-10-15(11-17(24)12-16)13-4-6-14(7-5-13)18(25)23-8-2-1-3-9-23/h4-7,10-12,24H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYCKMXQKHZUOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686768 |
Source
|
Record name | [3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-yl](piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-56-8 |
Source
|
Record name | [3'-Hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-4-yl](piperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60686768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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